molecular formula C22H20N2O7 B2411932 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892758-53-1

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B2411932
CAS No.: 892758-53-1
M. Wt: 424.409
InChI Key: NKESDRYWVZBHLU-UHFFFAOYSA-N
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Description

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group, a trimethoxyphenyl group, and an oxadiazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

8-ethoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-5-29-15-8-6-7-12-9-14(22(25)30-18(12)15)21-23-20(24-31-21)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKESDRYWVZBHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the chromen-2-one derivative with an appropriate hydrazide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
  • 6-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
  • 5-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Uniqueness

The uniqueness of 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This compound’s unique combination of functional groups and structural features makes it a valuable target for further research and development.

Biological Activity

The compound 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic derivative of chromenone that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chromenone backbone with an ethoxy group and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a promising candidate for various biological applications.

Structural Formula

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5

Key Features

  • Chromone Core: Provides a scaffold for biological activity.
  • Methoxy Substituents: Enhance solubility and stability.
  • Oxadiazole Moiety: Implicated in various biological interactions.

Research indicates that This compound primarily interacts with the GABA neurotransmission pathway . It targets GABA transferase, influencing inhibitory signaling within the nervous system. This interaction suggests potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.

Anticonvulsant and Sedative Effects

Studies have demonstrated that this compound exhibits significant anticonvulsant properties. In vitro assays reveal that it can modulate neurotransmission effectively:

Activity Effect Reference
AnticonvulsantSignificant reduction in seizures
SedativeInduces sedation in animal models

Cytotoxicity Studies

In addition to its neurological effects, the compound has shown promising cytotoxic activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)1.38 - 3.21Induces apoptosis
MCF-7 (breast cancer)Moderate cytotoxicity observedCell cycle disruption

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological properties of the compound using animal models. Results indicated significant anticonvulsant activity when administered at specific dosages. The mechanism was linked to enhanced GABAergic transmission.

Study 2: Anticancer Activity

In vitro studies on HepG2 and MCF-7 cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study reported an increase in pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic factors like Bcl-2.

Study 3: Pharmacokinetics

Research is ongoing to understand the pharmacokinetic profile of this compound. Preliminary data suggest favorable absorption characteristics and metabolic stability, which are crucial for therapeutic efficacy.

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